2-Ethyldodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13(4-2)14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKATVAEMVYSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883901 | |
| Record name | Dodecanoic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-75-1 | |
| Record name | 2-Ethyldodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2874-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002874751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyldodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Occurrence and Natural Distribution in Non Human Biological Systems
Identification in Marine Organisms
The marine environment, particularly red algae, has been noted as a source of diverse fatty acids, including branched-chain varieties.
Research into the bioactive compounds of the red alga Gracilaria manilaensis has led to the identification of 2-ethyldodecanoic acid. e-fas.org A study investigating the neuroprotective fractions of this seaweed discovered this compound among other fatty acids and compounds. e-fas.org While comprehensive fatty acid profiles of Gracilaria species often highlight major constituents like palmitic acid, arachidonic acid, and eicosapentaenoic acid jst.go.jpnih.govresearchgate.net, the detection of this compound points to the broader diversity of lipid metabolites within this genus. e-fas.org Studies on G. manilaensis have identified a total of 35 fatty acids, with a high proportion of polyunsaturated fatty acids (PUFAs). researchgate.netexperimentjournal.com
Table 1: General Fatty Acid Composition of Gracilaria Species
| Fatty Acid Type | Examples Found in Gracilaria | Reference |
|---|---|---|
| Saturated Fatty Acids (SFAs) | Palmitic acid (C16:0), Stearic acid (C18:0) | jst.go.jpnih.gov |
| Monounsaturated Fatty Acids (MUFAs) | Oleic acid (C18:1n-9c) | nih.gov |
| Polyunsaturated Fatty Acids (PUFAs) | Arachidonic acid (AA, C20:4ω6), Eicosapentaenoic acid (EPA, C20:5ω3) | jst.go.jpresearchgate.net |
Detection in Plant Metabolites
The compound has also been detected in terrestrial plants, specifically within the chemical constituents of their leaves.
Table 2: Bioactive Compound Classes Identified in Averrhoa bilimbi L. Leaves
| Compound Class | Specific Compounds/Derivatives Identified | Reference |
|---|---|---|
| Fatty Acids | This compound | nih.govscispace.com |
| Flavonoids | Afzelechin 3-O-alpha-l-rhamnopyranoside, Kaempferol, Quercetin | nih.govscielo.br |
| Phenols | Phenolic Acids | ijsdr.orgscielo.br |
| Alkaloids | Not specified | ijsdr.orgnotulaebiologicae.ro |
| Saponins | Not specified | ijsdr.org |
Biosynthetic Pathways and Metabolic Origins (Focus on Non-Human Organisms)
The synthesis of this compound is understood through the general pathways established for branched-chain fatty acids (BCFAs) in various organisms, particularly bacteria.
The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine. nih.govnih.govplos.orgescholarship.org This metabolic process is a primary source for the building blocks required to construct fatty acids with branched structures. In organisms like bacteria, the degradation of BCAAs provides the necessary starter units, or primers, for the fatty acid synthase (FAS) system. nih.govfrontiersin.orgoup.com The catabolism of isoleucine, for example, can ultimately lead to the formation of primers that result in anteiso-series fatty acids, which feature a methyl branch on the antepenultimate carbon atom. The structure of this compound, with an ethyl group at the alpha-carbon (C-2), suggests a variation of this pathway, likely involving a specific primer and elongation process.
A critical step in the synthesis of BCFAs is the formation of α-keto acids from their corresponding BCAAs through transamination. oup.comwikipedia.org These α-keto acids, such as α-ketoisovalerate (from valine), α-ketoisocaproate (from leucine), and α-keto-β-methylvalerate (from isoleucine), are key intermediates. oup.com
The α-keto acids are subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) enzyme complex to form short-chain branched acyl-CoA esters. frontiersin.orgwikipedia.orgasm.orgnih.gov These acyl-CoAs (e.g., 2-methylbutyryl-CoA from isoleucine) serve as the primers that initiate fatty acid synthesis. inflibnet.ac.ininflibnet.ac.in The fatty acid synthase machinery then elongates these primers, typically using malonyl-CoA as the two-carbon donor in successive cycles, to build the final branched-chain fatty acid. oup.comwikipedia.org The specificity of the enzymes involved, particularly the BCKD complex and the initial condensing enzyme of the FAS system, determines which primers are used and thus the structure of the resulting fatty acid. wikipedia.orgcdnsciencepub.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-methylbutyryl-CoA |
| Afzelechin 3-O-alpha-l-rhamnopyranoside |
| α-keto-β-methylvalerate |
| α-ketoisocaproate |
| α-ketoisovalerate |
| α-Keto acids |
| Arachidonic acid |
| Eicosapentaenoic acid |
| Flavonoids |
| Isoleucine |
| Kaempferol |
| Leucine |
| Malonyl-CoA |
| Oleic acid |
| Palmitic acid |
| Phenols |
| Quercetin |
| Saponins |
| Stearic acid |
| Tannins |
| Triterpenoids |
Derivation from Branched-Chain Amino Acid Catabolism (General Branched-Chain Fatty Acid Synthesis)
Involvement of Branched-Chain α-Keto Acid Dehydrogenase Complex
The branched-chain α-keto acid dehydrogenase (BCKD or BCKDH) complex is a critical multi-enzyme system in the biosynthesis of common branched-chain fatty acids (BCFAs). nih.govwikipedia.org In bacteria, this complex typically catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from the amino acids valine, leucine, and isoleucine. wikipedia.orgfrontiersin.org This reaction produces the corresponding branched-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are then elongated to form iso- and anteiso-methyl-branched fatty acids. wikipedia.orgfrontiersin.org
However, the synthesis of ethyl-branched fatty acids like this compound does not typically start from a standard proteinogenic amino acid. Instead, it relies on the availability of an ethyl-branched primer, such as 2-ethylbutyryl-CoA. illinoisstate.edunih.gov In microorganisms like Listeria monocytogenes, when exogenous precursors like 2-ethylbutyrate are available, an alternative pathway that bypasses the BCKD complex is utilized to form the necessary acyl-CoA primer. illinoisstate.edunih.gov This is particularly evident in mutants deficient in the BCKD complex, which can still synthesize BCFAs if supplemented with the appropriate short branched-chain carboxylic acids. illinoisstate.eduillinoisstate.edu Therefore, while the BCKD complex is central to the synthesis of methyl-branched fatty acids, its involvement in the formation of this compound is limited, with other enzymatic pathways taking precedence for primer formation from ethyl-branched precursors. illinoisstate.edunih.gov
De Novo Fatty Acid Synthesis Mechanisms in Microorganisms
The biosynthesis of this compound in microorganisms occurs via de novo fatty acid synthesis pathways, which build fatty acids from smaller precursor molecules. nih.gov These pathways are adaptable and can incorporate "unnatural" primers to produce a variety of fatty acid structures not typically found in the organism. nih.govillinoisstate.edu
Fatty Acyl Precursor Elongation Cycle
The primary mechanism for synthesizing this compound is the fatty acyl precursor elongation cycle, carried out by the Type II fatty acid synthase (FASII) system in bacteria. nih.govnih.gov This process involves the sequential addition of two-carbon units to a growing acyl chain.
Initiation: The synthesis of this compound begins with an ethyl-branched primer, specifically 2-ethylbutyryl-CoA. illinoisstate.edunih.gov This primer is used by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step of fatty acid synthesis. nih.govnih.gov FabH enzymes in bacteria that produce BCFAs, such as Listeria monocytogenes and Bacillus subtilis, show a preference for branched-chain acyl-CoA primers over acetyl-CoA. nih.govfrontiersin.org
Elongation: Following the initial condensation, the acyl chain undergoes a series of four reactions: reduction, dehydration, and a second reduction, to add two carbon atoms. This cycle is repeated, with each cycle adding a two-carbon unit derived from malonyl-CoA (or more accurately, its acyl carrier protein derivative, malonyl-ACP). nih.gov To form this compound (a C14 fatty acid with an ethyl group at the C2 position, resulting in a total of 14 carbons in the main chain), the 2-ethylbutyryl-CoA primer (a C6 equivalent starter) would undergo four elongation cycles.
Termination: The elongation process continues until the desired chain length is reached, at which point the fatty acid is released from the acyl carrier protein. nih.gov
Studies with Listeria monocytogenes have demonstrated this process. When fed 2-ethylbutyrate (2-EB), the bacterium produces 12-ethyltetradecanoic acid (a C16 ethyl-branched fatty acid). nih.govnih.gov This confirms that an exogenously supplied ethyl-branched precursor can be activated to its CoA derivative and utilized by the FASII system to build longer-chain ethyl-branched fatty acids. nih.govillinoisstate.edu
α-Ketoacid Elongation Pathways
While the fatty acyl precursor elongation cycle using a C6 primer is the most directly evidenced pathway, another theoretical mechanism involves the incorporation of ethyl-branched units during the elongation process itself. Acetyl-CoA carboxylase (ACC), the enzyme that produces the malonyl-CoA extender units, can erroneously carboxylate butyryl-CoA to form ethylmalonyl-CoA. nih.govnih.gov
This ethylmalonyl-CoA can then be used by the fatty acid synthase complex as an extender unit, resulting in the introduction of an ethyl branch onto the growing fatty acid chain. nih.govbeilstein-journals.org However, this pathway is generally suppressed in mammalian cells by the enzyme ethylmalonyl-CoA decarboxylase (ECHDC1), which degrades ethylmalonyl-CoA, thus preventing the formation of ethyl-branched fatty acids. nih.govnih.gov While less characterized in bacteria, this suggests a potential, albeit likely minor, route for the formation of ethyl branches during fatty acid synthesis.
Specific Enzymes and Genetic Loci Implicated in Branched-Chain Fatty Acid Biosynthesis
The synthesis of this compound and related ethyl-branched fatty acids relies on specific enzymes capable of activating the ethyl-branched primer and the core machinery of the fatty acid synthase complex.
Enzymes for Primer Activation: In organisms like Listeria monocytogenes, a BCKD-independent pathway is crucial for activating exogenous short-chain carboxylic acids. illinoisstate.edu The key enzymes in this pathway are encoded by genes often found in or near the bkd operon. nih.govillinoisstate.edu
Butyrate (B1204436) Kinase (Buk): This enzyme catalyzes the phosphorylation of short branched-chain carboxylic acids, such as 2-ethylbutyrate, to form an acyl-phosphate intermediate. illinoisstate.edunih.gov
Phosphotransbutyrylase (Ptb): This enzyme then converts the acyl-phosphate into the corresponding acyl-CoA thioester, in this case, 2-ethylbutyryl-CoA. illinoisstate.edunih.gov Studies have shown that Ptb from L. monocytogenes has a broad substrate specificity and can utilize "unnatural" substrates like 2-ethylbutyryl-CoA, making it a key enzyme in the synthesis of novel fatty acids from exogenous precursors. illinoisstate.edunih.gov
In Staphylococcus aureus, an enzyme named methylbutyryl-CoA synthetase (MbcS) has been identified that directly converts short branched-chain acids like 2-methylbutyrate (B1264701) into their acyl-CoA form, suggesting that specific acyl-CoA synthetases can also fulfill this activation role. nih.gov
Fatty Acid Elongation Machinery: Once the 2-ethylbutyryl-CoA primer is formed, the standard FASII system enzymes are responsible for elongation. nih.gov
β-ketoacyl-ACP synthase III (FabH): Initiates synthesis by condensing the 2-ethylbutyryl-CoA primer with malonyl-ACP. The specificity of FabH is critical in determining which primers are used for fatty acid synthesis. nih.govfrontiersin.org
FASII Complex Enzymes (FabG, FabZ/FabA, FabI): This suite of enzymes carries out the repetitive reduction, dehydration, and reduction steps of the elongation cycle. nih.gov
The genetic loci for these enzymes are typically found within conserved fatty acid synthesis operons in bacteria. The genes for the alternative primer activation pathway, buk and ptb, are located just upstream of the bkd gene cluster in L. monocytogenes. illinoisstate.edu
Data Tables
Table 1: Key Precursors and Products in Ethyl-Branched Fatty Acid Synthesis
| Compound Name | Chemical Formula | Role in Biosynthesis |
| 2-Ethylbutyric acid | C₆H₁₂O₂ | Exogenous precursor for ethyl-branched fatty acid synthesis. nih.gov |
| 2-Ethylbutyryl-CoA | C₂₇H₄₆N₇O₁₇P₃S | Acyl-CoA primer that initiates the fatty acid elongation cycle. illinoisstate.edunih.gov |
| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S | Two-carbon donor (extender unit) for the elongation of the fatty acid chain. nih.gov |
| 12-Ethyltetradecanoic acid | C₁₆H₃₂O₂ | A demonstrated end-product in Listeria monocytogenes when fed 2-ethylbutyrate. nih.govnih.gov |
| This compound | C₁₄H₂₈O₂ | The subject compound, synthesized from a 2-ethylbutyryl-CoA primer via four elongation cycles. ontosight.ai |
Table 2: Key Enzymes in the Biosynthesis of this compound
| Enzyme Name | Abbreviation | Gene(s) (Example Organism) | Function |
| Butyrate Kinase | Buk | buk (L. monocytogenes) | Phosphorylates 2-ethylbutyrate to 2-ethylbutyryl-phosphate. nih.gov |
| Phosphotransbutyrylase | Ptb | ptb (L. monocytogenes) | Converts 2-ethylbutyryl-phosphate to 2-ethylbutyryl-CoA. nih.gov |
| β-Ketoacyl-ACP Synthase III | FabH | fabH (Bacteria) | Initiates fatty acid synthesis by condensing the primer (2-ethylbutyryl-CoA) with malonyl-ACP. nih.gov |
| Fatty Acid Synthase Complex | FASII | fab gene family (Bacteria) | Catalyzes the sequential elongation of the acyl chain. nih.gov |
| Ethylmalonyl-CoA Decarboxylase | ECHDC1 | ECHDC1 (Mammals) | Regulates levels of ethylmalonyl-CoA, potentially limiting ethyl-branched fatty acid synthesis via an alternative route. nih.gov |
Compound Names Mentioned
this compound
2-Ethylbutyric acid
2-Ethylbutyryl-CoA
2-Methylbutyrate
2-Methylbutyryl-CoA
12-Ethyltetradecanoic acid
Acetyl-CoA
Butyryl-CoA
Ethylmalonyl-CoA
Isobutyryl-CoA
Isovaleryl-CoA
Malonyl-CoA
Valine
Leucine
Isoleucine
Advanced Synthetic Methodologies for 2 Ethyldodecanoic Acid and Analogous Branched Carboxylic Acids
Chemical Synthesis Approaches
Chemical synthesis provides robust and versatile pathways to branched carboxylic acids. Recent advancements have focused on developing highly efficient and selective reactions, including decarboxylative functionalizations and asymmetric alkylations, which allow for the direct modification of carboxylic acids or the construction of chiral centers with high fidelity.
Decarboxylative functionalization has emerged as a powerful strategy, utilizing carboxylic acids as abundant and stable sources of alkyl radicals. By extruding carbon dioxide, these methods generate highly reactive intermediates that can participate in a variety of bond-forming reactions.
A significant advancement in C-N bond formation is the radical decarboxylative azidation of aliphatic carboxylic acids. This method provides a direct conversion of a carboxyl group into a valuable azide (B81097) moiety, which is a versatile precursor for amines, amides, and other nitrogen-containing compounds through "click" chemistry. organic-chemistry.org
The reaction is typically catalyzed by a silver salt, such as silver nitrate (B79036) (AgNO₃), with a persulfate, like potassium persulfate (K₂S₂O₈), serving as the oxidant. organic-chemistry.orgnih.gov An azide source, commonly a sulfonyl azide like tosyl azide or pyridine-3-sulfonyl azide, is used to introduce the azido (B1232118) group. nih.govacs.org The process is notable for its operational simplicity and mild reaction conditions, often conducted in an aqueous acetonitrile (B52724) (CH₃CN/H₂O) solution. acs.orgorganic-chemistry.org
The proposed mechanism involves a radical process. organic-chemistry.orgorganic-chemistry.org The silver(I) catalyst is oxidized, initiating a single-electron transfer (SET) with the carboxylate to form a carboxyl radical. This intermediate rapidly loses CO₂ to generate an alkyl radical. The alkyl radical then reacts with the sulfonyl azide to form the desired alkyl azide product. acs.org
This method exhibits broad substrate compatibility, tolerating various functional groups such as ethers, esters, ketones, and halides. organic-chemistry.org The reactivity of the carboxylic acid substrate generally follows the order: tertiary > secondary > primary. acs.orgorganic-chemistry.org While primary acids like tetradecanoic and stearic acid react more sluggishly, the reaction can be driven to moderate yields by increasing the temperature. acs.org This late-stage functionalization capability makes it a powerful tool for modifying complex molecules. organic-chemistry.org
Table 1: Key Reagents in Silver-Catalyzed Decarboxylative Azidation
| Component | Example(s) | Role |
|---|---|---|
| Catalyst | Silver Nitrate (AgNO₃), Silver Fluoride (B91410) (AgF) | Initiates the radical process |
| Oxidant | Potassium Persulfate (K₂S₂O₈) | Oxidizes the catalyst |
| Azide Source | Tosyl Azide, Pyridine-3-sulfonyl Azide | Provides the azido group |
| Solvent | Acetonitrile/Water (CH₃CN/H₂O) | Reaction medium |
This table summarizes the typical components used in the silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids.
An alternative, environmentally friendly protocol utilizes an electrophotochemical dual metal-catalyzed approach, which avoids chemical oxidants and azido-group transfer reagents entirely. acs.org This method harnesses light and electricity to smoothly convert a wide array of aliphatic carboxylic acids into their corresponding alkyl azides. acs.org
The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties. Silver-catalyzed decarboxylative fluorination offers a direct and efficient method for converting aliphatic carboxylic acids into alkyl fluorides. acs.orgnih.gov This site-specific C(sp³)–F bond formation is highly valuable in medicinal chemistry and materials science. organic-chemistry.org
The reaction is catalyzed by silver nitrate (AgNO₃) and employs an electrophilic fluorine source, most commonly SELECTFLUOR® (N-fluorobis(phenyl)sulfonimide). acs.orgorganic-chemistry.org A key advantage of this method is its ability to proceed in aqueous solutions under mild conditions. nih.gov
The mechanism is believed to involve high-valent silver intermediates. nih.gov The Ag(I) catalyst is oxidized by SELECTFLUOR® to generate a Ag(III)–F species. acs.org This intermediate undergoes a single electron transfer (SET) with a carboxylate anion to produce a carboxyl radical and a Ag(II)–F species. The carboxyl radical rapidly decarboxylates to form an alkyl radical. This alkyl radical then abstracts the fluorine atom from the Ag(II)–F intermediate, affording the alkyl fluoride product and regenerating the Ag(I) catalyst. acs.org Kinetic studies provide evidence that Ag(II) is the key intermediate oxidant in the reaction. nih.gov
The reaction demonstrates excellent functional group tolerance and chemoselectivity. organic-chemistry.org Similar to azidation, the reactivity trend for the carboxylic acid is tertiary and secondary acids being more reactive than primary acids. organic-chemistry.org Aromatic carboxylic acids are generally unreactive under these conditions. organic-chemistry.org The radical nature of the process has been supported by experiments using radical probes, such as cyclopropylacetic acid, which yields a ring-opened product. acs.org
Table 2: Reaction Characteristics of Silver-Catalyzed Decarboxylative Fluorination
| Feature | Description |
|---|---|
| Catalyst | Silver Nitrate (AgNO₃) |
| Fluorine Source | SELECTFLUOR® |
| Solvent | Aqueous solutions (e.g., water, acetone/water) |
| Key Intermediate | Proposed to be Ag(II) |
| Substrate Reactivity | Tertiary > Secondary > Primary |
| Mechanism | Radical decarboxylation followed by fluorine atom transfer |
This table outlines the main features of the silver-catalyzed decarboxylative fluorination process.
The creation of chiral centers, particularly quaternary carbons, at the α-position of carboxylic acids is a central challenge in organic synthesis. Asymmetric alkylation provides a direct route to such structures, which are versatile building blocks for many important molecules. chemrxiv.org
One powerful strategy involves the dual-catalysis approach, combining a chiral iridium complex with a chiral enolate-forming boron catalyst. chemrxiv.org This system enables the stereodivergent α-C-allylation of carboxylic acids, providing access to branched products containing contiguous α-quaternary and β-tertiary stereocenters with high enantioselectivity and diastereoselectivity. chemrxiv.org
Another widely used method is the palladium-catalyzed asymmetric allylic alkylation. nih.gov This approach often employs ester enolate equivalents, such as N-acylbenzoxazolinone-derived enol carbonates. These substrates undergo alkylation to produce enantioenriched imide products, which can then be readily converted into a variety of carboxylic acid derivatives, including the acid itself, esters, or amides, without loss of enantiopurity. nih.gov
For the synthesis of α-branched aldehydes, which are precursors to branched carboxylic acids, aminocatalysis has proven effective. mdpi.com Chiral primary or secondary amines can catalyze the enantioselective α-allylic alkylation of branched aldehydes. For instance, dual catalysis using a chiral primary amine and a chiral iridium-phosphoramidite complex allows for the asymmetric allylation of branched aldehydes with allylic alcohols, providing access to a full matrix of stereoisomeric products. mdpi.com
Furthermore, copper-catalyzed asymmetric 1,4-addition of dialkylzinc reagents to α,β-unsaturated carboxylate derivatives is a robust method for creating all-carbon α-quaternary centers. researchgate.net Using substrates like alkylidene Meldrum's acids in the presence of a chiral phosphoramidite (B1245037) ligand, this reaction delivers products with high enantioselectivity. The resulting adducts are highly versatile and can be transformed into various derivatives like succinic acids and γ-butyrolactones. researchgate.net
Decarboxylative Functionalization Reactions
Enzymatic and Biocatalytic Synthesis Routes
Biocatalysis offers an attractive alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. These methods operate under mild conditions, often in aqueous systems, and can circumvent the need for toxic reagents and protecting-group chemistry, aligning with the principles of green chemistry.
The enzymatic synthesis of fatty acid esters is a well-established field that provides foundational principles applicable to the production of branched-chain fatty acid derivatives. springernature.com Lipases are the most commonly used enzymes for this purpose due to their stability, broad substrate tolerance, and ability to function in non-aqueous environments. researchgate.netresearchgate.net Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435 or Fermase CALB™ 10000), are particularly favored as they can be easily recovered and reused. nih.govmdpi.com
Two primary reaction types are employed:
Esterification: This involves the direct reaction between a carboxylic acid (acyl donor) and an alcohol (acyl acceptor). researchgate.net A significant challenge is that the reaction produces water as a byproduct, which can shift the equilibrium towards hydrolysis, reducing the ester yield. researchgate.net This can be managed by removing water from the reaction system, for example, by using molecular sieves. mdpi.com
Transesterification: This reaction uses an existing ester (e.g., a vinyl or ethyl ester) as the acyl donor to react with an alcohol. Transesterification is often preferred because it avoids the production of water, leading to higher conversion rates. researchgate.net
The choice of solvent is critical, as the low solubility of some substrates (especially carbohydrates like sugars) in common organic solvents can limit reaction efficiency. researchgate.net Solvents such as 2-methyl-2-butanol, acetone, or supercritical carbon dioxide have been used successfully. researchgate.netnih.gov In some cases, solvent-free systems are also viable, further enhancing the green credentials of the process. springernature.com
Enzymatic synthesis is prized for its exquisite regioselectivity, allowing for the acylation of specific hydroxyl groups in polyol substrates like sugars without the need for complex protection-deprotection steps. springernature.commdpi.com This high level of control is a major advantage over conventional chemical methods, which often produce a mixture of mono-, di-, and higher esters. researchgate.net These principles of lipase-catalyzed esterification and transesterification can be adapted for the synthesis of esters of branched-chain acids like 2-ethyldodecanoic acid.
Chemoenzymatic Transformations Involving Related Compounds
Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts, such as enzymes, in combination with traditional chemical reactions to create complex molecules. This approach can overcome challenges in pure chemical synthesis, including achieving high stereoselectivity and regioselectivity under mild conditions. While specific chemoenzymatic routes for this compound are not extensively detailed, methodologies applied to analogous structures highlight the potential of this strategy.
A notable strategy involves the stereodivergent chemoenzymatic synthesis of enantiomerically pure 2-substituted 3-hydroxycarboxylic esters. This method comprises a stereoselective aldol (B89426) addition of 2-oxoacids to methanal, catalyzed by enantiocomplementary 2-oxoacid aldolases, followed by oxidative decarboxylation and esterification. csic.esresearchgate.net This process can generate both (S)- and (R)-enantiomers in high yields and excellent enantiomeric excess (ee). csic.esresearchgate.net For instance, compounds with S-configuration have been obtained in 69-80% isolated yields with 94-99% ee, while R-enantiomers were produced in 57-88% yields with 88-95% ee. csic.esresearchgate.net
Another relevant transformation is the silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids, which has been successfully applied to compounds structurally similar to this compound. acs.org In a key example, 2-ethyltetradecanoic acid, a C16 analogue, underwent this reaction to produce the corresponding alkyl azide. acs.org The reaction is typically catalyzed by silver nitrate (AgNO₃) with potassium persulfate (K₂S₂O₈) as the oxidant, using an azide source like 3-pyridinesulfonyl azide (3-PySO₂N₃) or toluene-p-sulfonyl azide (TsN₃). acs.org This method demonstrates high functional group tolerance and is effective for tertiary, secondary, and primary carboxylic acids. acs.org The reactivity order is generally tertiary > secondary > primary, which allows for chemoselective modifications in diacids. acs.org
Table 1: Silver-Catalyzed Decarboxylative Azidation of Various Aliphatic Carboxylic Acids Data sourced from research on decarboxylative radical azidation of aliphatic carboxylic acids. acs.org
| Starting Carboxylic Acid | Azide Reagent | Product | Yield (%) |
|---|---|---|---|
| 1-Adamantanecarboxylic acid | 3-PySO₂N₃ | 1-Azidoadamantane | 98 |
| Cyclohexanecarboxylic acid | 3-PySO₂N₃ | Azidocyclohexane | 87 |
| Dodecanoic acid | TsN₃ | 1-Azidoundecane | 75 |
| 2-Ethyltetradecanoic acid | 3-PySO₂N₃ | 1-Azido-1-ethyltridecane | 85 |
| Phenylacetic acid | 3-PySO₂N₃ | Benzyl azide | 91 |
| N-Boc-L-proline | 3-PySO₂N₃ | N-Boc-2-azidopyrrolidine | 78 |
These examples underscore the power of chemoenzymatic methods to perform specific and efficient transformations on branched-chain carboxylic acids and related molecules, suggesting viable pathways for the synthesis of this compound derivatives.
Whole-Cell Bioconversion Systems for Branched Fatty Acids (General BCFA Synthesis)
Whole-cell bioconversion utilizes intact microbial cells as biocatalysts, offering several advantages over isolated enzymes. These systems are often more cost-effective as they eliminate the need for enzyme purification, and they can perform complex, multi-step reactions by harnessing the cell's native metabolic pathways and cofactor regeneration systems. nih.gov
Engineered strains of Escherichia coli have been developed for the biosynthesis of various fatty acids. In one study, engineered E. coli was used for the whole-cell bioconversion of decanoic acid into ω-hydroxydecanoic acid. frontiersin.org The system's efficiency was optimized by adjusting parameters such as temperature and inducer concentration, achieving a product concentration of 192.22 mg/L and a yield of 0.41 mol/mol under optimal conditions. frontiersin.org This platform was also effective for converting other medium-chain fatty acids like octanoic acid and dodecanoic acid, demonstrating its versatility. frontiersin.org
Table 2: Optimization of Whole-Cell Bioconversion of Decanoic Acid to ω-Hydroxydecanoic Acid Data from a study using engineered E. coli W3110(pBGT). frontiersin.org
| Parameter | Condition | Product Concentration (mg/L) | Yield (mol/mol) |
|---|---|---|---|
| Temperature | 18 °C | 64.30 | 0.14 |
| 25 °C | 192.22 | 0.41 | |
| 30 °C | 130.10 | 0.28 | |
| IPTG Concentration | 0.1 mM | - | 0.24 |
| 0.4 mM | - | 0.27 | |
| 0.6 mM | - | 0.31 |
Another promising approach for branched-chain fatty acid (BCFA) production involves using oleaginous, lignocellulolytic bacteria like Streptomyces lividans. This bacterium can convert low-cost, non-food agricultural residues, such as sunflower stalks and rape straw, into lipids. ocl-journal.orgocl-journal.org Studies have shown that S. lividans can utilize these lignocellulosic materials as substrates, with fatty acid production reaching between 19% and 44% of the levels obtained with a reference sugar substrate like arabinose. ocl-journal.orgocl-journal.org This demonstrates a sustainable route for valorizing agricultural waste into valuable branched-chain fatty acids.
Table 3: Fatty Acid Production by S. lividans from Lignocellulosic Residues Data based on bioconversion studies using Streptomyces lividans TK 24. ocl-journal.orgocl-journal.org
| Substrate | Pre-treatment | Fatty Acid Production (% of control) |
|---|---|---|
| Sunflower Stalks (Sun1) | None | 44 |
| Sunflower Stalks (Sun1) | Extracted | 36 |
| Rapeseed Straw (Rap1) | None | 27 |
| Rapeseed Straw (Rap1) | Extracted | 20 |
Furthermore, engineered E. coli has been employed to synthesize acylsucroses through the whole-cell transformation of sucrose (B13894) and short branched-chain fatty acids, such as isobutyric acid and 2-methylbutyric acid. acs.org This process highlights the capability of whole-cell systems to utilize branched-chain precursors for the synthesis of more complex molecules. acs.org These diverse examples illustrate the significant potential of whole-cell bioconversion as a robust and sustainable platform for producing this compound and other valuable branched fatty acids from various feedstocks.
Analytical Techniques for Comprehensive Characterization and Quantification in Research Contexts
Chromatographic Separation Methods
Chromatography is the cornerstone of fatty acid analysis, providing the means to separate complex mixtures into their individual components. Both gas and liquid chromatography are extensively utilized, each with its own set of advantages for the analysis of 2-Ethyldodecanoic acid.
Gas chromatography is a widely adopted technique for the comprehensive profiling of fatty acids, including branched-chain isomers like this compound. oup.com Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). researchgate.net This process not only enhances their volatility but also improves chromatographic peak shape and sensitivity.
The choice of the GC column is critical for achieving the desired separation, especially for complex mixtures containing various isomers. Highly polar capillary columns, such as those with ionic liquid stationary phases, have demonstrated superior performance in resolving positional and geometric isomers of fatty acid esters, which can be challenging on conventional columns. semanticscholar.orgacs.orgresearchgate.net
Table 1: Comparison of GC Columns for Fatty Acid Analysis
| Column Type | Stationary Phase | Key Advantages for BCFAs |
| Conventional | Polyethylene Glycol (PEG) | Good general-purpose columns. |
| Highly Polar | Ionic Liquid (e.g., SLB-IL series) | Improved resolution of cis/trans and positional isomers. Shorter retention times and more symmetric peaks. semanticscholar.orgacs.org |
| Specialized | e.g., Omegawax, SP types | High polarity providing alternative selectivity for FAME applications. oup.com |
This table provides a general comparison of GC column types used in fatty acid analysis.
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the definitive identification and precise quantification of fatty acids. nih.gov The mass spectrometer acts as a highly specific detector, providing structural information based on the mass-to-charge ratio of fragmented ions.
For the analysis of BCFAs, GC-MS is invaluable as it can help resolve co-eluting peaks that may occur even with high-resolution columns. researchgate.netacs.org Different ionization techniques can be employed to elicit specific fragmentation patterns that aid in structure elucidation.
Electron Ionization (EI): This is a common ionization technique that generates a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be compared against spectral libraries for identification. EI-tandem mass spectrometry (MS/MS) can be used to unambiguously determine the branch position in BCFAs. acs.org
Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte. Solvent-mediated chemical ionization (CI)-MS/MS has been shown to provide uniform responses for various fatty acids, including BCFAs, which simplifies quantification by eliminating the need for specific, and often commercially unavailable, standards for each branched-chain isomer. acs.org
Table 2: Key Ions in Mass Spectrometry of Branched-Chain Fatty Acid Methyl Esters (FAMEs)
| BCFA Type | Diagnostic Fragment Ions (from MH⁺ in CI-MS/MS) | Significance |
| iso-BCFA | [M - 43]⁺ | Characteristic loss of an isopropyl group, indicating a methyl branch at the penultimate carbon. acs.org |
| anteiso-BCFA | [M - 57]⁺ | Characteristic loss of a sec-butyl group, indicating a methyl branch at the antepenultimate carbon. acs.org |
This table illustrates characteristic fragment ions used to identify the position of methyl branching in BCFAs using CI-MS/MS.
A validated GC-MS method has also been developed for the simultaneous determination of short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in biological samples like feces and urine, highlighting the versatility of this technique. nih.gov
Flame Ionization Detection (FID) is a robust and widely used detector for gas chromatography in fatty acid analysis due to its high sensitivity, wide linear range, and general response to organic compounds. oup.com When coupled with GC, GC-FID is a reliable method for the quantification of fatty acids, including long-chain and branched-chain varieties. nih.govresearchgate.net
While GC-MS provides structural information, GC-FID is often preferred for routine quantitative analysis due to its simplicity and lower operational cost. Quantification is typically performed by comparing the peak areas of the analytes to those of internal or external standards.
A rapid non-derivatization GC-FID method has been developed for the quantification of long-chain fatty acids, demonstrating that under specific chromatographic conditions with highly polar capillary columns at elevated temperatures, direct analysis is feasible. nih.govresearchgate.net This can be advantageous by simplifying sample preparation and avoiding the use of potentially hazardous derivatization reagents.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a valuable alternative and complementary approach to GC for the analysis of fatty acids. LC methods are particularly useful for the analysis of very-long-chain fatty acids and for instances where derivatization is not desirable or feasible. nih.gov
The separation in reversed-phase HPLC is typically based on the hydrophobicity of the fatty acids. The choice of the stationary phase (the column) is critical for achieving the desired separation of isomers. For instance, C8 and C18 columns are commonly used, with C30 columns showing promise for resolving isobaric lipids containing branched-chain acyl groups. nih.govnih.gov The separation of constitutional isomers, such as those with -CH2-CH2- versus -CH(CH3)- groups, can sometimes be achieved by exploring different column chemistries and mobile phase compositions. chromforum.org
The combination of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of a wide range of bioactive compounds, including fatty acids, in complex biological matrices. nih.gov Electrospray ionization (ESI) is a common ionization source used in LC-MS, as it is a soft ionization technique that typically produces the molecular ion, allowing for accurate molecular weight determination. nih.gov
LC-MS-based methods have been successfully developed for the profiling of long-chain and very-long-chain fatty acids. nih.gov This technique is particularly powerful for identifying novel or unexpected bioactive lipids. For example, LC-MS/MS has been instrumental in the discovery and characterization of branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-diabetic and anti-inflammatory properties. springernature.com The use of derivatization agents in LC-MS can further enhance sensitivity and improve chromatographic separation for certain fatty acids. nih.gov
Table 3: LC-MS Applications in Bioactive Fatty Acid Identification
| Analyte Class | Key Findings from LC-MS/MS | Biological Relevance |
| Branched fatty acid esters of hydroxy fatty acids (FAHFAs) | Identification of multiple FAHFA families and their isomers (e.g., 5- and 9-PAHSA). springernature.com | Endogenous lipids with anti-diabetic and anti-inflammatory effects. springernature.com |
| Long-chain and very-long-chain fatty acids | Quantitation of various labeled and unlabeled fatty acid species to study metabolic pathways. nih.gov | Elucidation of fatty acid uptake, de novo synthesis, and elongation in cells. nih.gov |
This table summarizes examples of how LC-MS/MS is used to identify and understand the roles of bioactive fatty acids.
Ion chromatography (IC) is a powerful technique for the determination of a wide range of ionic species, including organic acids. The separation mechanism in IC is based on ion-exchange interactions between the analyte ions and the charged stationary phase of the column.
For the analysis of fatty acids, a specific mode of IC known as mobile phase ion chromatography (MPIC) can be utilized. In MPIC, the separation of hydrophobic ions like fatty acids is achieved on a neutral, hydrophobic resin. The elution is controlled by the concentration of an organic modifier (e.g., isopropanol) and a competing ion (e.g., hydroxide) in the eluent. This technique allows for the analysis of saturated C10-C18 monocarboxylic acids without the need for derivatization. fishersci.com Detection is typically achieved by conductivity, which provides sensitive measurement of the underivatized fatty acids. fishersci.com
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
Sample Preparation and Derivatization Strategies for Analytical Studies
Effective sample preparation is critical for the reliable analysis of this compound. Strategies are tailored to the analytical technique being employed, the complexity of the sample matrix, and the research objective, such as chiral analysis or total fatty acid profiling.
Gas chromatography (GC) is a primary technique for fatty acid analysis. However, the inherent polarity and low volatility of free fatty acids like this compound necessitate their conversion into more volatile, less polar ester derivatives to improve chromatographic behavior. This process, known as esterification or methylation (when methanol (B129727) is used), reduces peak tailing and enhances separation efficiency.
The most common derivatives are fatty acid methyl esters (FAMEs), prepared through either acid- or base-catalyzed reactions.
Acid-catalyzed esterification: Reagents such as boron trifluoride (BF₃) in methanol, hydrochloric acid (HCl) in methanol, or sulfuric acid (H₂SO₄) in methanol are widely used. The BF₃-methanol method is noted for its rapid and complete methylation of free fatty acids under moderate temperature conditions. A method using a solution prepared from concentrated aqueous HCl and methanol can also yield FAMEs with efficiencies comparable to or better than those from anhydrous HCl/methanol methods.
Base-catalyzed transesterification: This method is suitable for converting glycerolipids to FAMEs and proceeds much faster and under milder conditions than acid-catalyzed reactions.
Direct Transesterification: Some procedures allow for the simultaneous extraction and transesterification of lipids from a sample, which is particularly efficient for processing a large number of samples by reducing the number of handling steps.
The selection of the appropriate esterification method is crucial for accurate quantification and depends on the nature of the sample and the specific fatty acids of interest.
Table 1: Comparison of Common Methylation Reagents for GC Analysis
| Reagent/Method | Catalyst Type | Typical Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Boron Trifluoride (BF₃) in Methanol | Acid | Moderate temperature | Complete methylation, short reaction time | Reagent is corrosive and moisture-sensitive. |
| Hydrochloric Acid (HCl) in Methanol | Acid | Heat at 50-100°C | Effective for free fatty acids and transesterification | Can be prepared from concentrated aqueous HCl. |
| Sulfuric Acid (H₂SO₄) in Methanol | Acid | Heat required | Commonly used for transmethylation of lipids | Potential for charring with sensitive samples. |
| Potassium Hydroxide (KOH) in Methanol | Base | Room temperature | Very rapid reaction for glycerolipids | Not suitable for esterifying free fatty acids. |
| Acetyl Chloride in Methanol | Acid (in situ HCl) | Heat at 50-100°C | Efficient one-step method | Reagent is highly reactive and moisture-sensitive. |
This compound possesses a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers. Distinguishing between these enantiomers is critical in many biological and pharmaceutical contexts. The direct separation of enantiomers on a standard (achiral) GC column is not possible. Therefore, a derivatization strategy is employed to convert the pair of enantiomers into diastereomers.
This is achieved by reacting the carboxylic acid with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. Common CDAs for carboxylic acids include chiral alcohols or amines. The resulting diastereomeric esters or amides have different physical properties and can be separated on a conventional achiral GC column. This indirect method allows for the quantification of the individual enantiomers of this compound. The selection of the derivatizing reagent is crucial for achieving sufficient separation and ensuring the reaction proceeds to completion without racemization. For analogous chiral compounds like 2-arylpropionic acids, derivatization followed by separation using techniques like capillary electrophoresis has also been effective.
The analysis of this compound, whether as a component of a complex lipid mixture or as a free fatty acid, begins with its efficient extraction from the sample matrix. The choice of extraction method depends on factors such as the sample type (e.g., solid tissue, biological fluid), moisture content, and the polarity of the lipids being targeted.
Several classical and modern extraction methods are widely used:
Folch Method: This is considered a gold standard for lipid extraction, particularly from solid tissues. It employs a chloroform/methanol solvent system (typically 2:1, v/v) to exhaustively extract lipids. A subsequent washing step with a salt solution removes non-lipid contaminants.
Bligh and Dyer Method: Also a benchmark method, this technique is advantageous for samples with high water content, such as biological fluids. It uses a smaller proportion of the chloroform/methanol solvent compared to the Folch method.
Soxhlet Extraction: This is a continuous solid-liquid extraction technique often used for extracting lipids from dried, solid samples. Solvents such as n-hexane or ethyl ether are commonly employed.
Liquid-Liquid Extraction (LLE): For liquid samples or sample extracts, LLE is used to partition lipids into an immiscible organic solvent. Non-polar solvents like n-hexane are effective for extracting hydrophobic lipids, while solvent mixtures like hexane-isopropanol can also be utilized.
Recent studies comparing various protocols have often found that chloroform-based methods, such as the Folch and Bligh and Dyer techniques, provide superior extraction efficiency for a broad range of lipids.
Table 2: Overview of Lipid and Fatty Acid Extraction Methods
| Method | Solvent System | Typical Application | Key Features |
|---|---|---|---|
| Folch | Chloroform/Methanol (2:1) | Solid tissues, samples with >2% lipid | Considered a "gold standard"; high solvent-to-sample ratio. |
| Bligh & Dyer | Chloroform/Methanol/Water | Biological fluids, samples with <2% lipid | Uses less solvent than Folch; suitable for high-moisture samples. |
| Soxhlet | n-Hexane or Ethyl Ether | Dried solid samples (e.g., plant or animal tissue) | Continuous extraction process; efficient for solid matrices. |
| LLE | n-Hexane, Hexane/Isopropanol, Diethyl Ether | Liquid samples, wine, isolation from aqueous media | Simple and rapid partitioning of analytes. |
Advanced Spectroscopic Characterization Techniques
Following isolation and purification, spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for its structural elucidation.
NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can be used to fully characterize the structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the carboxylic acid proton (a broad singlet), the unique proton at the chiral C2 position (a multiplet), the methylene (B1212753) and methyl protons of the ethyl group, and the various methylene protons and the terminal methyl group of the long alkyl chain.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the this compound structure, including the carbonyl carbon of the carboxylic acid, the chiral C2 carbon, and all carbons in the alkyl chains, would produce a unique signal.
The combination of these NMR techniques allows for the unambiguous assignment of the entire chemical structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| COOH | ¹H NMR | 10.0 - 12.0 | broad singlet |
| C -2 | ¹H NMR | ~2.2 - 2.5 | multiplet |
| CH₂ (ethyl) | ¹H NMR | ~1.4 - 1.7 | multiplet |
| CH₃ (ethyl) | ¹H NMR | ~0.9 | triplet |
| Chain CH₂ | ¹H NMR | ~1.2 - 1.6 | multiplet |
| Terminal CH₃ | ¹H NMR | ~0.88 | triplet |
| C =O | ¹³C NMR | ~180 - 183 | - |
| C -2 | ¹³C NMR | ~45 - 50 | - |
| Alkyl Chain C | ¹³C NMR | ~14 - 35 | - |
Note: Predicted values are based on typical shifts for analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as a carboxylic acid.
The most prominent features in the spectrum would be:
A very broad absorption band in the range of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. For carboxylic acids, this peak typically appears between 1720 and 1705 cm⁻¹.
Multiple sharp absorption bands in the 2960–2850 cm⁻¹ region due to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the alkyl chains.
These characteristic absorptions provide a clear spectroscopic "fingerprint" for this compound.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2960 - 2850 | Strong, Sharp |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid | ~1300 | Medium |
| O-H Bend | Carboxylic Acid | ~1430 | Medium |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-arylpropionic acids |
| Acetyl chloride |
| Boron trifluoride |
| Carbon dioxide |
| Chloroform |
| Ethyl ether |
| Hexane |
| Hydrochloric acid |
| Isopropanol |
| Methanol |
| n-Hexane |
| Sulfuric acid |
Investigative Biological Roles and Molecular Interactions in Non Human Models
Modulation of Enzymatic Activities
The ability of 2-ethyldodecanoic acid to modulate the activity of specific enzymes has been explored through computational and in vitro assays. These studies have targeted enzymes involved in purine (B94841) metabolism and neurotransmitter degradation.
Xanthine (B1682287) oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.orgnih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. frontiersin.org Computational studies, such as molecular docking, are employed to predict the binding affinity and interaction of potential inhibitors with the active site of xanthine oxidase. nih.govresearchgate.net These in silico methods help in identifying compounds that may modulate the enzyme's activity. frontiersin.orgnih.gov While specific computational studies focusing solely on this compound's interaction with xanthine oxidase are not extensively detailed in the provided search results, the general approach involves docking the ligand into the molybdenum-containing active site of the enzyme to assess potential inhibitory action. frontiersin.orgresearchgate.net
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. mdpi.commdpi.com In vitro and in silico evaluations of this compound have been conducted to determine its potential as a cholinesterase inhibitor. mdpi.commdpi.com However, these studies have indicated that this compound does not exhibit relevant inhibitory activity against either acetylcholinesterase or butyrylcholinesterase. nih.govresearchgate.net
Table 1: Summary of Cholinesterase Inhibition Profile for this compound
| Enzyme | Inhibition Activity | Method of Evaluation |
|---|---|---|
| Acetylcholinesterase (AChE) | No Relevant Activity | In vitro assays, Molecular modeling |
| Butyrylcholinesterase (BChE) | No Relevant Activity | In vitro assays, Molecular modeling |
Interactions with Biological Receptors and Signaling Pathways
The interaction of this compound with key biological receptors and its influence on signaling pathways have been investigated, primarily through computational models. These studies provide insights into its potential role in processes such as angiogenesis and lipid metabolism.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. mdpi.comcabidigitallibrary.org Dysregulation of VEGFR-2 signaling is implicated in diseases such as cancer. nih.govmdpi.com In silico molecular docking studies have been performed to predict the binding affinity of this compound to the ATP-binding site of the VEGFR-2 kinase domain. researchgate.netmdpi.com These computational analyses help in understanding the potential for this fatty acid to interfere with the receptor's activity. The binding interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov
Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and play a significant role in regulating membrane fluidity. nih.govlipotype.com The presence of branches in the fatty acid chain disrupts the tight packing of lipids, leading to an increase in membrane fluidity, which is analogous to the function of unsaturated fatty acids in higher organisms. researchgate.netacs.org This altered fluidity impacts membrane-associated functions such as transport and the activity of membrane proteins. researchgate.net BCFAs are also involved in lipid metabolism, where they can influence the expression of enzymes related to fatty acid synthesis and oxidation. oup.comresearchgate.net While these concepts apply broadly to BCFAs, they provide a framework for understanding the potential influence of this compound on lipid metabolism and membrane dynamics. oup.comresearchgate.net
Table 2: General Functions of Branched-Chain Fatty Acids in Biological Systems
| Biological Role | Description |
|---|---|
| Membrane Fluidity Regulation | Increase membrane fluidity by disrupting lipid packing, affecting membrane protein function and transport. nih.govresearchgate.netacs.org |
| Lipid Metabolism Modulation | Can influence the expression of enzymes involved in both the synthesis and breakdown of lipids. oup.comresearchgate.netnih.gov |
Role in Microbial Physiology and Metabolism (Specific to Desulfatibacillum aliphaticivorans)
The sulfate-reducing bacterium Desulfatibacillum aliphaticivorans is known for its ability to degrade alkanes and alkenes. wikipedia.org Studies on this microorganism have revealed that branched-chain fatty acids, including derivatives like this compound, can be formed during the metabolism of these hydrocarbons. asm.orgasm.org The bacterium can incorporate external carbon sources into the hydrocarbon chain, leading to the formation of various branched fatty acids. asm.orgasm.org The composition of the cellular fatty acids in D. aliphaticivorans is influenced by the chain length of the substrate it utilizes. nih.gov This metabolic capability highlights a specific role for compounds like this compound within the physiology of certain microorganisms. asm.orgresearchgate.net
Computational and Theoretical Studies on 2 Ethyldodecanoic Acid
Molecular Docking and Simulation Analyses of Compound-Target Interactions
Molecular docking and simulation are powerful computational techniques used to predict how a molecule, such as 2-ethyldodecanoic acid, binds to a specific target protein and the stability of the resulting complex. These methods are instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
Molecular Docking: Molecular docking studies for branched-chain fatty acids have been employed to investigate their interactions with various enzymes. A notable target for similar molecules is histone deacetylase (HDAC). acs.org Docking analyses reveal that the binding of branched-chain fatty acids to HDACs is influenced by the length and structure of their alkyl chains. acs.org For this compound, the carboxylic acid head would likely interact with key residues in the active site, such as a zinc ion cofactor, which is characteristic of HDACs. mdpi.com The ethyl group at the alpha-position and the long dodecanoic acid chain would fit into the hydrophobic binding pocket of the enzyme. acs.orgmdpi.com
The ligand is typically prepared for docking using tools that generate its 3D conformation, while the protein target structure is obtained from databases like the Protein Data Bank (PDB) and prepared by removing water molecules and adding hydrogens. acs.orgnih.gov The docking process then explores various possible binding poses of the ligand within the receptor's active site and scores them based on binding energy. ajchem-a.commdpi.com
Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can be performed to study the stability of the predicted compound-target complex over time. researchgate.net MD simulations provide a more dynamic picture of the interaction, showing how the compound and protein adjust their conformations to achieve an optimal fit. nih.gov These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. For a molecule like this compound, simulations could reveal the flexibility of its long alkyl chain within the binding pocket and the persistence of the polar interactions of its carboxylate group.
| Interaction Parameter | Predicted Finding for this compound | Significance |
| Binding Target | Histone Deacetylase (HDAC) isoforms acs.org | Potential for epigenetic modulation. |
| Key Interactions | - Ionic/H-bond with Zn2+ ion via carboxylate group mdpi.com- H-bonds with active site residues (e.g., TYR, GLY) mdpi.com- Hydrophobic interactions via the C12 alkyl chain acs.org | Anchors the molecule in the active site and determines binding affinity. |
| Binding Energy | Predicted to be favorable (negative kcal/mol) | Indicates a spontaneous and stable binding process. |
| Complex Stability | Expected to form a stable complex over simulation time | Suggests a sustained interaction with the target protein. |
Structure-Activity Relationship (SAR) Investigations for Branched-Chain Fatty Acids
Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects, enabling chemists to design more potent and selective compounds. gardp.orgwikipedia.org For branched-chain fatty acids (BCFAs), SAR investigations have provided key insights into how structural modifications influence their biological activity. nih.gov
Research into the SAR of BCFAs has highlighted several critical structural features:
Branching Group Size: Studies comparing homologous series of BCFAs with varying branching groups (methyl, ethyl, propyl, butyl) have shown that anticancer activity can be adversely affected by larger branching groups. nih.gov This suggests that the ethyl group in this compound may offer a balance between steric bulk and activity compared to larger substituents.
Chain Length: The length of the main fatty acid chain is crucial. For HDAC inhibition, optimal activity often requires a specific chain length to fit within the enzyme's binding pocket. Chains that are too short may not establish sufficient binding interactions, while those that are too long may be too bulky to fit properly. acs.org
Position of the Branch: The location of the alkyl branch significantly impacts activity. Alpha-substitution, as in this compound, directly influences the environment around the carboxylic acid head, which is often critical for target interaction.
Unsaturation: The introduction of double bonds (unsaturation) into the alkyl chain has been shown to significantly improve the anticancer activity of some BCFAs. nih.gov
These findings allow for the rational design of new BCFAs with potentially enhanced therapeutic properties. nih.gov
| Structural Feature | Influence on Biological Activity | Example Compound Context |
| Branching Group | Larger groups can decrease activity (e.g., anticancer). nih.gov | The ethyl group in this compound is a relatively small branch. |
| Chain Length | Optimal length is required for fitting into target binding pockets. acs.org | The C12 (dodecanoic) chain provides significant lipophilicity. |
| Unsaturation | A cis-double bond can significantly enhance activity. nih.gov | This compound is a saturated fatty acid. |
| Carboxylic Acid | Essential for interacting with polar residues or metal ions in active sites. acs.orgmdpi.com | The primary site for target interaction. |
Prediction of Pharmacokinetic Profiles (Academic context, e.g., ADMET predictions in in silico studies)
In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a fundamental component of early-stage drug discovery. nih.govsemanticscholar.org These computational models use a molecule's structure to forecast its pharmacokinetic behavior in the body, helping to identify potential liabilities before committing to costly synthesis and experimental testing. pharmaron.comsrce.hr
For this compound, a hypothetical ADMET profile can be predicted based on its structural features as a medium-to-long-chain fatty acid.
Absorption: Its high lipophilicity, predicted by a high LogP value, suggests it would likely be well-absorbed through passive diffusion. However, very high lipophilicity can sometimes lead to poor aqueous solubility, potentially limiting absorption.
Distribution: The compound is expected to have high plasma protein binding due to its lipophilic nature. Its ability to cross the blood-brain barrier would likely be limited unless specific transporters are involved.
Metabolism: Fatty acids are typically metabolized through beta-oxidation. The presence of the ethyl group at the alpha-carbon might alter this metabolic pathway, potentially leading to slower degradation compared to its linear counterpart, lauric acid.
Excretion: Metabolites would likely be excreted via renal or biliary pathways.
Toxicity: In silico toxicity models would assess the potential for liabilities such as hepatotoxicity or cardiotoxicity. Based on its structure as a simple fatty acid, major toxicity concerns might not be predicted, although specific models for teratogenicity, like those used for valproic acid (a short-branched fatty acid), could be relevant. acs.orgnih.gov
These predictions are generated using quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data. nih.govsemanticscholar.org
| ADMET Parameter | Predicted Profile for this compound | Rationale |
| LogP (Lipophilicity) | High | Long C12 alkyl chain with an ethyl branch. |
| Aqueous Solubility | Low | Dominated by the large, nonpolar hydrocarbon structure. |
| Intestinal Absorption | High | Favorable lipophilicity for passive diffusion across gut epithelia. |
| Plasma Protein Binding | High (>90%) | Common for lipophilic acidic compounds. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May be restricted due to size and potential for efflux. |
| Metabolism | Primarily via oxidation pathways, potentially altered by the α-ethyl group. | Fatty acid metabolism pathways are primary; the branch may slow the process. |
| Drug-Likeness | Moderate | May deviate from typical "Rule of 5" parameters due to high lipophilicity but is structurally simple. nih.govnih.gov |
Emerging Research Applications and Potential Translational Avenues Non Clinical Focus
Utility as Intermediates in Advanced Organic Synthesis
The unique structural features of 2-ethyldodecanoic acid, specifically its α-branched carboxylic acid moiety, make it a valuable intermediate in the synthesis of more complex molecules. Its chemical reactivity can be harnessed to introduce specific functional groups, paving the way for the creation of novel compounds with tailored properties.
While direct experimental data on the conversion of this compound to its azide (B81097) and fluorine-containing derivatives is not extensively documented in publicly available literature, established synthetic methodologies for analogous compounds provide a strong basis for its potential in this area. The general approach involves the conversion of a 2-haloalkanoic acid precursor into the desired azide or fluoro derivative.
For the synthesis of an azide-containing molecule, a common method involves the nucleophilic substitution of a halogen at the α-position with an azide ion. For instance, the synthesis of 2-azidohexadecanoic acid is achieved by reacting 2-bromohexadecanoic acid with sodium azide in a suitable solvent like N,N-dimethylformamide. This reaction proceeds via an SN2 mechanism, leading to the introduction of the azido (B1232118) group. A similar strategy could be employed for this compound, starting with the corresponding 2-bromo-2-ethyldodecanoic acid.
| Reactant | Reagent | Product |
| 2-Bromoalkanoic acid | Sodium Azide (NaN₃) | 2-Azidoalkanoic acid |
| 2-Bromo-2-ethyldodecanoic acid (hypothetical) | Sodium Azide (NaN₃) | 2-Azido-2-ethyldodecanoic acid (hypothetical) |
Similarly, the introduction of a fluorine atom at the α-position can be accomplished through nucleophilic fluorination of a suitable precursor. The synthesis of 2-fluorooctanoic acid, for example, has been demonstrated by reacting methyl 2-bromooctanoate with potassium fluoride (B91410). This suggests that this compound could serve as a scaffold for the synthesis of α-fluoro fatty acids, which are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. researchgate.net The development of biocatalytic methods for synthesizing fluorinated organic compounds is also an emerging area of interest. nih.gov
| Precursor | Fluorinating Agent | Product |
| Methyl 2-bromooctanoate | Potassium Fluoride (KF) | Methyl 2-fluorooctanoate |
| 2-Bromo-2-ethyldodecanoic acid derivative (hypothetical) | Suitable Fluorinating Agent | 2-Fluoro-2-ethyldodecanoic acid derivative (hypothetical) |
Potential in Materials Science Research (e.g., Biolubricants - general branched fatty acid concept)
The field of materials science is increasingly focused on developing sustainable and high-performance materials from renewable resources. In this context, branched-chain fatty acids, such as this compound, and their derivatives are being explored for their potential as biolubricants. mdpi.commdpi.com Biolubricants offer advantages over traditional petroleum-based lubricants, including biodegradability and a lower environmental impact. nih.gov
The introduction of branching in the fatty acid chain, as seen in this compound, is a key structural feature that can significantly influence the physical properties of the resulting lubricant. Specifically, branching disrupts the regular packing of the fatty acid chains, which can lead to a lower pour point. researchgate.net A lower pour point is a desirable characteristic for lubricants, as it indicates that the oil will remain fluid and functional at lower temperatures.
Furthermore, the branching can affect the viscosity index of the lubricant. mdpi.com A higher viscosity index signifies that the lubricant's viscosity changes less with temperature fluctuations, leading to more stable performance over a wider operating range. Research on various branched-chain esters has shown that they can exhibit favorable low-temperature properties and high viscosity indices, making them promising candidates for biolubricant formulations. researchgate.net While specific studies on this compound in biolubricant applications are not widely reported, the general principles governing the structure-property relationships of branched-chain fatty acids suggest its potential in this area.
| Property | Effect of Branching (General Concept) | Relevance to this compound |
| Pour Point | Tends to decrease | The ethyl branch at the α-position is expected to lower the pour point compared to its linear isomer, stearic acid. |
| Viscosity Index | Can be improved | The branched structure can lead to a more stable viscosity over a range of temperatures. |
| Oxidative Stability | Can be influenced by the type and position of branching | The specific impact of the 2-ethyl group on oxidative stability would require experimental evaluation. |
Research Probes for Elucidating Biological Mechanisms
Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various biological processes, moving beyond their traditional consideration as simple structural components of cell membranes. mdpi.comresearchgate.net Their presence and metabolism have been linked to metabolic health and disease, suggesting that specific BCFAs could serve as valuable research probes to investigate these pathways. nih.gov
While direct studies employing this compound as a research probe are not prominent in the literature, its structure as an α-branched fatty acid makes it a candidate for investigating the metabolism and signaling functions of this class of lipids. For instance, studies on other medium-chain fatty acids have shown that they can influence cellular metabolism, including pathways like the citric acid cycle and fatty acid synthesis. nih.gov
The metabolism of odd-chain and branched-chain fatty acids can differ from that of their more common even-chain, linear counterparts. nih.govmdpi.com By introducing a structurally distinct fatty acid like this compound into a biological system, researchers could potentially trace its uptake, incorporation into complex lipids, and metabolic fate. This could provide insights into the substrate specificity of enzymes involved in fatty acid metabolism and transport. Such studies could help to unravel the complex roles that BCFAs play in cellular signaling and energy homeostasis. mdpi.combirmingham.ac.uk
| Area of Investigation | Potential Application of this compound as a Probe |
| Fatty Acid Metabolism | To study the pathways and enzyme specificity involved in the breakdown and synthesis of α-branched fatty acids. researchgate.net |
| Lipidomics | As a standard for identifying and quantifying novel branched-chain fatty acids in biological samples. |
| Cell Signaling | To investigate the role of branched-chain fatty acids in activating or modulating cellular signaling pathways. |
Challenges and Future Directions in 2 Ethyldodecanoic Acid Research
Deeper Elucidation of Specific Biosynthetic Pathways for 2-Ethyldodecanoic Acid in Diverse Organisms
A significant challenge in the study of this compound is the lack of detailed knowledge regarding its natural biosynthesis. While general pathways for branched-chain fatty acids are understood, the specific enzymatic processes leading to an ethyl branch at the C-2 position are not well-defined.
Current Challenges:
Identifying Precursor Molecules: The synthesis of BCFAs typically uses α-keto acids as primers. wikipedia.org Pathways for iso- and anteiso-branched chains, which involve primers from valine, leucine, and isoleucine metabolism, are known. wikipedia.orgresearchgate.netnih.gov However, the specific primer required for initiating synthesis with an ethyl group at the alpha position is not definitively identified. It is hypothesized that the promiscuous activity of acetyl-CoA carboxylase on butyryl-CoA could lead to the formation of ethylmalonyl-CoA, which could then be incorporated into the fatty acid chain. nih.gov
Enzyme Specificity: Fatty acid synthase (FAS) systems are known to be capable of incorporating alternative extender units like methylmalonyl-CoA. nih.govnih.gov The extent to which these enzymes, particularly in microorganisms or metazoans, can utilize ethylmalonyl-CoA to produce this compound is a critical unknown. The kinetic parameters and substrate specificity of the enzymes involved need to be characterized. researchgate.net
Organismal Distribution: The natural occurrence of this compound is not well documented. Identifying organisms—be they bacteria, fungi, plants, or animals—that produce this specific compound is a fundamental first step that remains a significant hurdle.
Future Research Directions:
Metabolomic Screening: Broad-based metabolomic and lipidomic screening of diverse organisms from various environments (e.g., soil bacteria, marine sponges, plant waxes) is necessary to identify natural sources of this compound.
Genomic and Enzymatic Studies: Once a producing organism is identified, genomic analysis can pinpoint putative genes involved in fatty acid biosynthesis. Subsequent expression and characterization of the encoded enzymes (e.g., carboxylases, synthases, reductases) will be crucial to reconstruct the specific pathway.
Isotope Tracing Studies: Utilizing stable isotope-labeled precursors (e.g., ¹³C-labeled butyrate (B1204436) or isoleucine) in identified or engineered organisms can definitively trace the flow of carbon atoms and elucidate the precise metabolic route to this compound.
| Hypothesized Biosynthetic Steps | Key Enzyme Class | Research Question |
| Formation of Ethylmalonyl-CoA | Acyl-CoA Carboxylase | Does a specific ACC exist for butyryl-CoA, or is it a result of substrate promiscuity of Propionyl-CoA Carboxylase? |
| Initiation of Fatty Acid Synthesis | Ketoacyl Synthase (KS) | What is the efficiency and selectivity of the KS domain for an ethyl-branched primer? |
| Elongation Cycles | Fatty Acid Synthase (FAS) Complex | How efficiently is ethylmalonyl-CoA incorporated as an extender unit compared to malonyl-CoA? |
Development of Highly Stereoselective and Sustainable Synthetic Strategies
The C-2 position of this compound is a chiral center, meaning the compound can exist as two different enantiomers (R and S). The development of synthetic methods that can produce a single enantiomer with high purity is a major challenge, as is ensuring these methods are environmentally sustainable.
Current Challenges:
Stereocontrol: Traditional organic synthesis methods often produce a racemic mixture (an equal mix of both enantiomers). Separating these enantiomers can be difficult and costly. Achieving high stereoselectivity in the creation of the α-ethyl stereocenter is a non-trivial synthetic problem.
Sustainability: Many conventional synthetic routes for creating C-C bonds, such as those involving Grignard reagents or organolithium compounds, often require harsh reaction conditions, hazardous solvents, and produce significant waste, making them less environmentally friendly. mnstate.edulibretexts.org
Atom Economy: Synthetic routes should ideally be "atom economical," meaning that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. researchgate.net
Future Research Directions:
Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) that can direct the ethylation of a dodecanoic acid precursor to yield a specific enantiomer is a primary goal.
Flow Chemistry: Implementing continuous-flow synthesis methods can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
Green Chemistry Principles: Future synthetic strategies should focus on using renewable starting materials, employing greener solvents (like water or bio-solvents), reducing energy consumption, and avoiding toxic reagents and byproducts. rsc.orgmdpi.com The use of electrochemistry, for example, offers a metal-free alternative for certain transformations.
Refinement of Analytical Methodologies for Trace Analysis in Complex Matrices
Detecting and accurately quantifying this compound, especially at low concentrations within complex biological or environmental samples, presents a considerable analytical challenge. Its structural similarity to other fatty acid isomers further complicates analysis.
Current Challenges:
Low Abundance: As a non-canonical fatty acid, this compound is likely to be present in trace amounts, requiring highly sensitive detection methods.
Isomer Separation: Distinguishing this compound from other fourteen-carbon fatty acid isomers (e.g., myristic acid, other methyl- or ethyl-branched isomers) is difficult. Standard chromatographic techniques may not provide sufficient resolution. researchgate.netnih.gov
Matrix Effects: Biological samples such as plasma, tissues, or microbial cultures contain a multitude of other lipids and molecules that can interfere with the analysis, a phenomenon known as the matrix effect. creative-proteomics.com
Future Research Directions:
Advanced Mass Spectrometry (MS): Techniques like tandem mass spectrometry (MS/MS) are essential. Developing methods that utilize specific fragmentation patterns of this compound can enhance specificity. rsc.orgspringernature.com Novel MS techniques like radical-directed dissociation could help pinpoint branch locations without ambiguity. rsc.org
Chromatographic Selectivity: The exploration of advanced liquid chromatography (LC) columns, including chiral columns, can improve the separation of different branched-chain fatty acid isomers prior to MS detection. nih.gov
Derivatization Strategies: The use of chemical derivatization, where the carboxylic acid group is modified with a tag, can significantly improve ionization efficiency in ESI-MS and enhance detection sensitivity by several orders of magnitude. researchgate.net Developing derivatization reagents specific for branched-chain structures could be a promising avenue.
| Analytical Technique | Challenge Addressed | Future Refinement |
| GC-MS | Volatility & Sensitivity (after derivatization) | Development of new derivatization agents for better isomer separation and lower detection limits. researchgate.net |
| LC-MS/MS | Analysis of non-volatile samples, high sensitivity | Use of novel stationary phases for improved isomer resolution and advanced MS/MS scan modes for unambiguous identification. nih.govspringernature.com |
| Chiral Chromatography | Separation of Enantiomers | Coupling chiral columns with highly sensitive mass spectrometers to enable stereospecific quantification in biological samples. |
Comprehensive Investigations into Non-Human Biological Roles and Mechanisms of Action
The biological function of this compound in non-human organisms is almost entirely unknown. This lack of knowledge represents a major gap but also a significant opportunity for discovery.
Current Challenges:
Lack of Foundational Research: There is a scarcity of studies investigating the effects of this compound in any biological system, making it difficult to form specific hypotheses about its function.
Distinguishing Specific Effects: If a biological effect is observed, determining whether it is unique to the 2-ethyl structure or a general property of medium-chain fatty acids will be a key challenge.
Identifying Molecular Targets: Uncovering the specific proteins, receptors, or metabolic pathways that this compound interacts with requires sophisticated biochemical and genetic approaches.
Future Research Directions:
Antimicrobial and Antifungal Screening: Fatty acids are known to have antimicrobial properties. researchgate.net this compound should be systematically screened against a broad panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent. nih.govnih.gov
Pheromonal and Signaling Studies: In insects and other organisms, branched-chain fatty acids can act as pheromones or signaling molecules. Investigations into the role of this compound in chemical communication are warranted.
Ecological Roles: Research could explore its function in plant-microbe interactions, its role as a component of bacterial cell membranes affecting environmental adaptation, or its involvement in the defense mechanisms of marine organisms.
Exploration of Novel Biocatalytic Approaches for Production and Derivatization
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly specific, efficient, and sustainable alternative to traditional chemical synthesis. researchgate.net Applying this technology to this compound is a promising future direction.
Current Challenges:
Enzyme Discovery: Identifying or engineering enzymes (e.g., acyl-CoA ligases, acyltransferases, lipases) that can specifically recognize and act on this compound or its precursors is the primary obstacle. nih.gov
Reaction Efficiency: Optimizing reaction conditions (e.g., solvent, temperature, pH) to achieve high conversion rates and yields in biocatalytic processes can be complex. mdpi.com
Substrate Scope: Many enzymes have a narrow substrate scope, and finding a natural enzyme that efficiently performs the desired reaction (e.g., ethylation at the C-2 position) is unlikely.
Future Research Directions:
Enzyme Engineering and Directed Evolution: Modern protein engineering techniques can be used to modify the active sites of existing enzymes, such as fatty acid synthases or lipases, to improve their activity and selectivity for producing or modifying this compound.
Whole-Cell Biocatalysis: Engineering metabolic pathways in microorganisms like E. coli or yeast to convert simple feedstocks (like glucose or alkanes) directly into this compound could enable sustainable, large-scale production. nih.govpreprints.orgmdpi.com
Biocatalytic Derivatization: Using lipases for the regioselective esterification or amidation of this compound could create a library of novel derivatives with potentially useful properties (e.g., as lubricants, surfactants, or bioactive compounds). mdpi.commdpi.comnih.govprotocols.io This approach offers mild reaction conditions and high selectivity, avoiding the need for protecting groups often required in chemical synthesis. nih.gov
Q & A
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer: Apply clustered data analysis to account for variability in experimental designs (e.g., cell lines, dosage regimes). Meta-analyses should normalize data to control groups and adjust for covariates like solvent carriers (e.g., DMSO vs. ethanol). Replicate studies under standardized conditions, as outlined in multi-lab validation frameworks .
Q. What strategies mitigate degradation of this compound in aqueous systems during long-term assays?
- Methodological Answer: Use buffered solutions (pH 7.4) to minimize hydrolysis. Store stock solutions in inert atmospheres (argon) at -20°C. Monitor degradation via LC-MS, tracking peaks for decarboxylated byproducts. Avoid incompatible materials (e.g., strong oxidizers) during experimental setups .
Q. How to design lipid membrane interaction studies for this compound?
- Methodological Answer: Employ Langmuir-Blodgett troughs to assess monolayer penetration kinetics. Use fluorescence anisotropy with labeled phospholipids (e.g., DPH) to quantify membrane fluidity changes. Control environmental factors (temperature, ionic strength) to mimic physiological conditions, as demonstrated in branched fatty acid studies .
Q. What computational models predict physicochemical properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates logP (octanol-water partition coefficient) and pKa. Molecular dynamics simulations model micelle formation thresholds. Validate predictions against empirical data from NIST databases, including vapor pressure and solubility profiles .
Q. How to address trace quantification challenges in biological matrices?
- Methodological Answer: Solid-phase extraction (SPE) with C18 cartridges enriches analytes. Derivatize with BSTFA to enhance GC-MS sensitivity. Use deuterated internal standards (e.g., d₃-2-Ethyldodecanoic acid) to correct for matrix effects, following protocols for similar hydroxy acids .
Data Analysis and Stability
Q. What statistical approaches reconcile variability in toxicity studies?
Q. How to optimize stability in high-temperature applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
